3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid

Organometallic chemistry Regioselective lithiation Pyrazole functionalization

3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid (CAS 1350513-38-0), also designated (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, is a heteroaryl boronic acid building block with the molecular formula C₇H₁₃BN₂O₂ and a molecular weight of 168.00 Da. It features a fully substituted pyrazole core bearing methyl groups at the 3- and 5-positions, an N-ethyl substituent at the 1-position, and a boronic acid (-B(OH)₂) handle at the 4-position.

Molecular Formula C7H13BN2O2
Molecular Weight 168 g/mol
CAS No. 1350513-38-0
Cat. No. B3233022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid
CAS1350513-38-0
Molecular FormulaC7H13BN2O2
Molecular Weight168 g/mol
Structural Identifiers
SMILESB(C1=C(N(N=C1C)CC)C)(O)O
InChIInChI=1S/C7H13BN2O2/c1-4-10-6(3)7(8(11)12)5(2)9-10/h11-12H,4H2,1-3H3
InChIKeyVIESZBFTRJWIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid (CAS 1350513-38-0): Baseline Identity & Procurement-Relevant Characteristics


3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid (CAS 1350513-38-0), also designated (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, is a heteroaryl boronic acid building block with the molecular formula C₇H₁₃BN₂O₂ and a molecular weight of 168.00 Da [1]. It features a fully substituted pyrazole core bearing methyl groups at the 3- and 5-positions, an N-ethyl substituent at the 1-position, and a boronic acid (-B(OH)₂) handle at the 4-position. This specific substitution pattern places the reactive boronic acid moiety at the position most commonly exploited for Suzuki-Miyaura cross-coupling in drug-discovery programs targeting kinase inhibition, notably JAK and PI3K families [2][3]. The compound is commercially supplied at purities ranging from 95% to 98%, with the higher 98% grade enabling procurement for stringent medicinal-chemistry workflows where trace protodeboronation by-products must be minimized .

Why Generic Pyrazole-4-Boronic Acid Substitution Fails: The 3,5-Dimethyl-1-ethyl Motif as a Non-Interchangeable Pharmacophore Component


Pyrazole-4-boronic acids with differing N1-alkyl and C3/C5 substitution patterns are not interchangeable drop-in replacements in cross-coupling or medicinal-chemistry workflows. The N1-ethyl, C3/C5-dimethyl combination in 3,5-dimethyl-1-ethyl-pyrazole-4-boronic acid imparts a unique confluence of steric shielding, electronic tuning, and lipophilicity (ClogP) that directly governs coupling efficiency and downstream biological target engagement [1]. For example, the N-ethyl substituent eliminates the regioisomeric lithiation mixtures observed with N-methyl analogs, enabling unambiguous functionalization at the 4-position [2]. In kinase inhibitor programs, the 1-ethyl-3,5-dimethylpyrazole motif appears as the privileged regioisomer in multiple patent families covering JAK and PI3K inhibitors, confirming that this specific substitution topology is required for the desired potency and selectivity profiles [3][4]. Substituting a 1-methyl or 1-H analog fundamentally alters both the synthetic accessibility and the pharmacological properties of the final elaborated product.

Product-Specific Quantitative Evidence Guide: 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid vs. Closest Analogs


Regioselective Lithiation: Exclusive α-Lithiation of 1-Ethyl-3,5-dimethylpyrazole vs. Regioisomeric Mixtures for 1-Methylpyrazole

The N-ethyl substituent fundamentally alters metalation regiochemistry. 1-Ethyl-3,5-dimethylpyrazole undergoes lithiation exclusively at the α-position of the N-alkyl group, whereas 1-methylpyrazole produces mixtures of α- and 5-lithiated species under identical conditions [1]. This exclusive α-lithiation is critical for synthesizing the 4-boronic acid derivative via subsequent borylation at the 4-position without competing regioisomeric by-products. For the target compound 3,5-dimethyl-1-ethyl-pyrazole-4-boronic acid, this translates to a synthetic pathway that avoids the regioisomeric purification challenges inherent to 1-methylpyrazole-4-boronic acid, where 5-boronic acid contamination is a documented problem [1].

Organometallic chemistry Regioselective lithiation Pyrazole functionalization

Kinase Inhibitor Applicability: 1-Ethyl-3,5-dimethylpyrazole-4-yl as a Privileged Fragment in PI3Kδ and JAK Inhibitor Patent Families

The 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl fragment is explicitly claimed and exemplified in multiple kinase inhibitor patent families. In WO 2022/133420 A1 (Boehringer Ingelheim / Borah Inc.), boron-containing pyrazole compounds incorporating this exact substitution pattern are disclosed as JAK inhibitors for treating inflammation, autoimmune disease, and cancer [1]. In the BindingDB database, a compound containing the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl group linked via a benzo-fused heterocycle (BDBM50265281) is registered as an inhibitor of PI3K catalytic subunit delta isoform, with multiple associated PDB co-crystal structures (e.g., 2WXF, 2WXG, 2WXH series) confirming target engagement [2]. In contrast, the simpler 1-methylpyrazole-4-boronic acid is primarily cited as a general Suzuki coupling reagent for c-Met kinase inhibitor synthesis rather than as a constituent of the privileged kinase-binding fragment itself [3]. This differential patent and structural-biology footprint directly reflects the unique pharmacophoric contribution of the 1-ethyl-3,5-dimethyl substitution.

Kinase inhibition PI3Kδ JAK inhibitor Drug discovery

Free Boronic Acid vs. Pinacol Ester: Dual Commercial Availability Enabling Direct Use Without Deprotection

3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid is commercially available in both its free boronic acid form (CAS 1350513-38-0) and as its pinacol ester (CAS 1082503-79-4, 1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) . This dual-form availability is not universal among pyrazole-4-boronic acid analogs; many are supplied exclusively as the pinacol ester, necessitating an additional deprotection step prior to use in anhydrous Suzuki couplings where the free acid is preferred, or where the pinacol ester's steric bulk is detrimental. In the improved synthesis reported by Mullens for the related 1-methyl analog, the free boronic acid was noted to have 'poor stability,' mandating in situ conversion to the pinacol ester [1]. The commercial availability of the target compound as the stable free boronic acid at 96% (Alfa Apisector) and 98% purity (Leyan) therefore represents a distinct procurement advantage, eliminating the need for ester hydrolysis and associated yield losses .

Suzuki coupling Boronic acid stability Pinacol ester Synthetic efficiency

Physicochemical Differentiation: Molecular Weight and Calculated Lipophilicity vs. 1-Methyl and 1-H Pyrazole-4-Boronic Acid Analogs

The molecular weight and calculated lipophilicity (ClogP) of 3,5-dimethyl-1-ethyl-pyrazole-4-boronic acid differ substantially from its closest commercially available analogs, directly impacting the physicochemical profile of any elaborated product. The target compound has a molecular weight of 168.00 Da and an estimated ClogP of approximately 1.3 (calculated for C₇H₁₃BN₂O₂) . In comparison, 1-methyl-1H-pyrazole-4-boronic acid (CAS 847818-55-7) has a molecular weight of 125.92 Da (C₄H₇BN₂O₂) and a lower ClogP . The difference of ~42 Da corresponds to the replacement of N-CH₃ with N-CH₂CH₃ plus the addition of two C-methyl groups, yielding a ΔClogP of approximately +0.8–1.0 log units. This increased lipophilicity can be advantageous for improving membrane permeability of final drug candidates while still maintaining a molecular weight well within lead-like space. The unsubstituted 1H-pyrazole-4-boronic acid (CAS 763120-58-7, MW 111.89 Da) is even smaller but lacks the substitution pattern necessary for the kinase-binding interactions documented in Section 3.2 .

Lipophilicity Molecular weight Physicochemical properties Drug-likeness

Best Research & Industrial Application Scenarios for 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid (CAS 1350513-38-0)


JAK and PI3Kδ Kinase Inhibitor Medicinal Chemistry Programs

This compound is the boronic acid coupling partner of choice for constructing the 1-ethyl-3,5-dimethylpyrazole-4-yl moiety found in JAK inhibitor patents (WO 2022/133420 A1) and PI3Kδ inhibitor scaffolds (BindingDB BDBM50265281) [1]. In these programs, the specific N1-ethyl, C3/C5-dimethyl substitution is pharmacophorically required for target engagement; use of 1-methyl or 1-H analogs would produce compounds with altered kinase selectivity profiles and potentially reduced potency. Procure the 98% purity grade (Leyan) to minimize protodeboronation by-products that could complicate biological assay interpretation.

Synthesis of 3,4,5-Trisubstituted Pyrazoles via Regioselective Suzuki-Miyaura Cross-Coupling

When constructing 3,4,5-trisubstituted pyrazoles with a defined 4-aryl substituent, this boronic acid enables direct Suzuki coupling without the regioisomeric ambiguity that plagues 1-methylpyrazole analogs during lithiation-borylation sequences [1]. The exclusive α-lithiation of the 1-ethyl-3,5-dimethylpyrazole precursor ensures that the boronic acid is installed exclusively at the 4-position, avoiding 5-borylated contaminants that would lead to inseparable regioisomeric product mixtures. This is particularly valuable in library synthesis where regioisomeric purity determines screening data quality.

Agrochemical and Veterinary Pharmaceutical Intermediate Synthesis

The assignment of WO 2022/133420 A1 to Boehringer Ingelheim Animal Health USA Inc. explicitly positions boron-containing pyrazole compounds bearing the 1-ethyl-3,5-dimethyl motif for veterinary pharmaceutical applications targeting JAK-mediated inflammatory and pruritic conditions [1]. For agrochemical discovery programs, pyrazole boronic acids are established intermediates for constructing fungicidal and herbicidal pyrazole-carboxamide scaffolds. The dual availability of both the free acid and pinacol ester forms (CAS 1082503-79-4) provides the flexibility to optimize coupling conditions for diverse aryl/heteroaryl halide partners across both pharmaceutical and agrochemical workflows .

DNA-Encoded Chemical Library (DEL) Synthesis

While direct evidence for this specific compound in DEL synthesis is not yet published, the closely related 3,5-dimethylpyrazole-4-boronic acid pinacol ester is explicitly documented as a reactant for developing DNA-encoded chemical libraries via palladium-catalyzed Suzuki coupling with DNA-linked aryl halides [1]. The 1-ethyl analog offers a higher-ClogP, more sterically demanding pyrazole building block for expanding DEL chemical diversity into more lipophilic regions of binding sites. The pinacol ester form (CAS 1082503-79-4) is recommended for DEL applications due to its enhanced aqueous stability under the mild basic conditions typical of on-DNA chemistry .

Quote Request

Request a Quote for 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.